2-(2-Chloroethoxy)phenol

Structural Chemistry Crystal Engineering Supramolecular Interactions

2-(2-Chloroethoxy)phenol (4792-79-4) is an ortho-substituted chloroalkoxy phenol building block. The proximity of phenolic -OH and chloroethoxy chain uniquely enables intramolecular cyclizations (Mitsunobu/Williamson) for macrocyclic polyether and crown ether analog synthesis. Its sequential orthogonal reactivity—O-functionalization followed by nucleophilic substitution—makes it valuable for generating diverse compound libraries. Choose this ortho isomer to achieve regioselectivity and avoid synthetic failures observed with para-substituted analogs.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 4792-79-4
Cat. No. B8755902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethoxy)phenol
CAS4792-79-4
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OCCCl
InChIInChI=1S/C8H9ClO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2
InChIKeyCBRUVVLWYRXKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethoxy)phenol (CAS 4792-79-4): A Bifunctional Ortho-Substituted Phenol Building Block for Selective Etherifications


2-(2-Chloroethoxy)phenol is an organic compound with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol. It belongs to the class of chloroalkoxy phenols, which are valuable synthetic intermediates combining a nucleophilic phenolic hydroxyl group with a chloroethoxy side chain capable of undergoing further substitution or coupling reactions. The compound features an ortho-substitution pattern on the phenol ring, which influences its intramolecular hydrogen bonding capabilities and steric profile relative to its para-substituted isomer . Its physicochemical properties, including a calculated LogP of 2.0098 and a polar surface area (PSA) of 29.46 Ų , position it as a moderately lipophilic building block suitable for organic synthesis applications.

Procurement Risks: Why 2-(2-Chloroethoxy)phenol Cannot Be Substituted with Para-Isomers or Des-Hydroxy Analogs


Despite sharing the same molecular formula and similar computational descriptors with its para-isomer (4-(2-chloroethoxy)phenol) and other chloroalkoxy phenols, 2-(2-Chloroethoxy)phenol's ortho-substitution pattern confers distinct reactivity and selectivity in synthetic transformations. The proximity of the hydroxyl group to the chloroethoxy chain enables intramolecular interactions that alter nucleophilicity and can influence reaction outcomes in etherifications, cyclizations, and metal-catalyzed couplings [1]. Substitution with a para-isomer or a non-phenolic analog (e.g., 2-chlorophenetole) may lead to divergent reaction yields, altered regioselectivity, or complete synthetic failure in applications requiring the specific ortho-hydroxy-chloroethoxy motif [2].

2-(2-Chloroethoxy)phenol: Evidence-Based Differentiation from Closest Analogs


Ortho- vs. Para-Isomer Distinction: Intramolecular Hydrogen Bonding Potential

While computational descriptors like LogP (2.0098) and PSA (29.46 Ų) are identical for the ortho- and para-isomers , the ortho-substitution pattern of 2-(2-chloroethoxy)phenol enables intramolecular O–H···O hydrogen bonding between the phenolic hydroxyl and the ether oxygen of the chloroethoxy chain. This interaction is sterically inaccessible in the para-isomer and modifies the effective nucleophilicity and hydrogen-bond donor capacity of the hydroxyl group [1].

Structural Chemistry Crystal Engineering Supramolecular Interactions

Synthetic Accessibility: Ortho-Isomer Synthetic Routes and Yield Comparisons

The synthesis of 2-(2-chloroethoxy)phenol typically proceeds via Williamson etherification of 2-chlorophenol with 2-chloroethanol, a route distinct from the established multigram-scale synthesis of 4-(2-chloroethoxy)phenol, which achieves >70% yields from 4-hydroxybenzaldehyde via a two-step sequence [1]. While direct comparative yield data for the ortho-isomer under identical conditions are not publicly available, the ortho-substitution pattern introduces steric hindrance during nucleophilic attack, potentially reducing etherification yields relative to the para-isomer in certain reaction systems .

Organic Synthesis Process Chemistry Etherification

Bifunctionality Advantage Over 2-Chlorophenetole: Dual Reactive Sites

2-(2-Chloroethoxy)phenol contains both a phenolic hydroxyl (H-bond donor/acceptor, nucleophile) and a chloroethoxy side chain (alkyl chloride leaving group). In contrast, 2-chlorophenetole (CAS 614-72-2) lacks the hydroxyl group entirely, possessing only an ethoxy substituent [1]. This bifunctionality enables sequential or orthogonal derivatization, such as initial O-alkylation of the phenol followed by nucleophilic substitution at the chloroethyl terminus . The absence of the hydroxyl group in 2-chlorophenetole precludes this dual reactivity.

Synthetic Methodology Building Blocks Orthogonal Functionalization

Distinct Applications in Macrocycle and Polyether Synthesis

2-(2-Chloroethoxy)phenol has been specifically employed as a building block in the synthesis of macrocyclic compounds via Mitsunobu reactions, as documented in a synthetic scheme for macrocycles 12a-d [1]. This application leverages the ortho-relationship of the hydroxyl and chloroethoxy groups to form constrained ring systems. In contrast, 4-(2-chloroethoxy)phenol is predominantly cited in the patent literature for linear polymer applications, such as dispersants and dyeing auxiliaries [2].

Macrocyclic Chemistry Polyether Synthesis Crown Ethers

2-(2-Chloroethoxy)phenol: Validated Application Scenarios for Scientific and Industrial Procurement


Synthesis of Ortho-Functionalized Macrocycles and Crown Ether Analogs

The ortho-disposition of the hydroxyl and chloroethoxy groups in 2-(2-Chloroethoxy)phenol facilitates intramolecular cyclizations under Mitsunobu or Williamson conditions, enabling the construction of macrocyclic polyethers and crown ether analogs [1]. This application leverages the unique proximity of the two functional groups, which is not achievable with para-substituted isomers.

Preparation of Bifunctional Building Blocks for Sequential Derivatization

The presence of both a phenolic hydroxyl and a chloroalkyl side chain allows for orthogonal functionalization strategies. Researchers can first O-alkylate or O-acylate the phenol under mild conditions, followed by nucleophilic substitution of the chloroethyl group with amines, thiols, or other nucleophiles . This sequential reactivity is valuable in medicinal chemistry for generating diverse libraries.

Synthesis of Phenoxyethoxyethanol Derivatives via Etherification

2-(2-Chloroethoxy)phenol can serve as a starting material for the synthesis of extended polyether chains, such as 2-[2-(2-chloroethoxy)ethoxy]phenol, which are useful intermediates in the production of non-ionic surfactants and specialty chemicals . The ortho-substitution pattern may influence the physicochemical properties of the resulting polyethers compared to those derived from para-isomers.

Crystal Engineering and Supramolecular Studies of Ortho-Alkoxy Phenols

The capacity for intramolecular hydrogen bonding in 2-(2-Chloroethoxy)phenol makes it a candidate for studying supramolecular synthons and crystal packing effects. Comparative studies with para-isomers can elucidate the role of chloro-substituents as 'steering groups' in solid-state architectures [2].

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